molecular formula C19H26N2O5 B6757925 N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B6757925
M. Wt: 362.4 g/mol
InChI Key: AKSIODLZXYMCOB-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through one common atom. The presence of the 1,4-benzodioxin moiety adds to its chemical diversity and potential biological activity.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c22-18(21-9-12-25-19(14-21)6-10-23-11-7-19)20-8-5-15-13-24-16-3-1-2-4-17(16)26-15/h1-4,15H,5-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIODLZXYMCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NCCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin moiety, which can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group.

The spiro structure is formed by reacting the intermediate with a suitable azaspiro compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spiro structures.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure may allow it to bind to these targets in a specific manner, potentially leading to selective biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and benzodioxin derivatives, such as:

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is unique due to its combination of a spiro structure and a benzodioxin moiety. This combination is relatively rare and may confer unique properties, such as specific biological activity or chemical reactivity, that are not found in simpler or more common compounds.

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